5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Chlorophenyl)-1-hexyl-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hexyl chain, a hydroxy group, and a methylbenzoyl group
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)-1-hexyl-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but has a different core structure and functional groups.
2-(4-Benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl] ethanone: This compound has a benzoylphenoxy group and an indole moiety, making it structurally distinct but functionally similar in some applications. The uniqueness of 5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H26ClNO3 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-1-hexyl-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26ClNO3/c1-3-4-5-6-15-26-21(17-11-13-19(25)14-12-17)20(23(28)24(26)29)22(27)18-9-7-16(2)8-10-18/h7-14,21,27H,3-6,15H2,1-2H3/b22-20- |
InChI Key |
BUUINLUUDZGCIG-XDOYNYLZSA-N |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=C(C=C2)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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